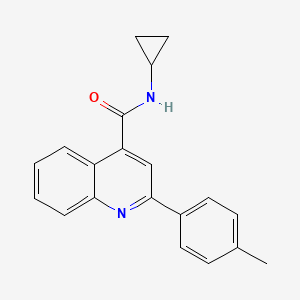
2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and enzyme inhibitory properties . The compound features a furan ring attached to a piperazine moiety, which is further substituted with an isopropyl group.
Preparation Methods
The synthesis of 2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE typically involves the reaction of furyl(1-piperazinyl)methanone with isopropyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile . The reaction mixture is usually refluxed to facilitate the formation of the desired product. The structural confirmation of the synthesized compound is carried out using spectroscopic techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE can be compared with other piperazine derivatives, such as:
2-FURYL(4-METHYL-1-PIPERAZINYL)METHANONE: Similar structure but with a methyl group instead of an isopropyl group.
2-FURYL(4-ARALKYL-1-PIPERAZINYL)METHANONE: Contains an aralkyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
furan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMGOTFVRYHLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)
![7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5551921.png)

![[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5-methyl-4-phenylthiophen-3-yl)methanone](/img/structure/B5551934.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE](/img/structure/B5551980.png)

![N-cyclohexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
